2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide
Description
The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide is a naphthyridine derivative featuring a 1,8-naphthyridinone core substituted with a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an N-phenylacetamide side chain. Its molecular formula is C24H18ClN3O3 (exact mass: 431.10 g/mol). The structure combines a rigid naphthyridinone scaffold with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15-10-11-19-23(31)20(22(30)16-6-5-7-17(25)12-16)13-28(24(19)26-15)14-21(29)27-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDIDVGWIKWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide belongs to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring a naphthyridine core with chlorobenzoyl and phenylacetamide substituents. Its molecular formula is with a molecular weight of approximately 373.83 g/mol.
Biological Activity Overview
Research indicates that compounds within the naphthyridine class exhibit various biological activities, including:
- Antibacterial Activity : Naphthyridines have shown effectiveness against a range of bacterial strains. For instance, studies indicate that derivatives can inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme for bacterial replication.
- Anticancer Properties : Some naphthyridine derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or disruption of cell cycle progression.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways, thus reducing inflammation in various models.
The biological activity of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or cellular signaling.
- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling cascades relevant to cell proliferation and survival.
Antibacterial Activity
A study published in Journal of Medicinal Chemistry reported that a related naphthyridine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of DNA gyrase activity, leading to bacterial cell death.
Anticancer Activity
In vitro studies highlighted the cytotoxic effects of naphthyridine compounds on human cancer cell lines such as HeLa and MCF-7. These studies indicated that treatment with the compound resulted in increased apoptosis rates, as evidenced by flow cytometry assays measuring annexin V/PI staining.
Anti-inflammatory Effects
Research published in Pharmacology Reports demonstrated that naphthyridine derivatives reduced inflammatory markers in animal models of arthritis. The reduction in cytokine levels (e.g., TNF-alpha and IL-6) suggested a mechanism involving the modulation of inflammatory pathways.
Data Summary Table
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide possess antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria .
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Anticancer Properties
- Naphthyridine derivatives have been investigated for their anticancer potential. They are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated the ability of similar compounds to inhibit the proliferation of various cancer cell lines .
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Anti-inflammatory Effects
- Compounds within this class have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are involved in inflammatory responses. This property makes them candidates for further research in treating inflammatory diseases .
Synthesis and Chemical Properties
The synthesis of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide typically involves several steps:
- Starting Materials : The synthesis usually begins with 7-methyl-4-oxo-1,8-naphthyridine.
- Reactions : The compound is formed through acylation reactions with chlorobenzoyl chloride and subsequent coupling with phenylacetamide.
The molecular structure contributes to its biological activity, with specific functional groups enhancing its interaction with biological targets.
Antimicrobial Study
A study conducted by Mojahidul Islam et al. evaluated the antimicrobial activity of various naphthyridine derivatives, including compounds structurally similar to 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide. Results indicated effective inhibition against Staphylococcus aureus and Candida albicans, demonstrating the compound's potential as an antimicrobial agent .
Anticancer Research
In a recent study focused on naphthyridine derivatives, a compound similar to the one was tested against breast cancer cell lines. The results showed a significant reduction in cell viability and induced apoptosis, suggesting a promising avenue for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide and related analogs:
*Estimated using analogous substituent contributions.
Key Comparative Insights :
Chlorobenzoyl vs. Oxadiazole/Sulfonyl Substituents: The target compound’s 3-chlorobenzoyl group differs from E999-0294’s 4-chlorobenzoyl isomer. Positional isomerism may influence binding affinity in biological targets (e.g., kinases or bacterial enzymes) due to steric or electronic effects . L859-0152 replaces the benzoyl group with a 1,2,4-oxadiazole ring, increasing molecular weight and lipophilicity (logP = 6.17 vs. ~3.5 for the target compound). This substitution enhances membrane permeability but may reduce aqueous solubility .
Aromatic side chains (e.g., phenyl or 4-methylphenyl in L859-0152) often enhance target selectivity by engaging in π-π stacking or hydrophobic interactions . G313-0086’s N-(3,4-difluorophenyl) group introduces fluorine atoms, which can improve metabolic stability and bioavailability through reduced oxidative metabolism .
Physicochemical Properties: logP: The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. L859-0152’s higher logP (6.17) may limit solubility but enhance CNS penetration . Hydrogen-Bonding Capacity: E999-0294 has two hydrogen bond donors (vs.
Implications for Drug Discovery
- Bioactivity : While direct data for the target compound are unavailable, E999-0294 and L859-0152 exhibit promising activity in preliminary screens (e.g., antimicrobial or kinase inhibition). The 3-chlorobenzoyl group may enhance target engagement compared to 4-chloro isomers .
- Optimization Strategies :
- Introducing polar groups (e.g., hydroxyl or amine) could mitigate high logP in analogs like L859-0152.
- Fluorine substitution (as in G313-0086) offers a pathway to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
